molecular formula C20H14O6 B2848438 Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate CAS No. 898430-23-4

Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate

Cat. No. B2848438
CAS RN: 898430-23-4
M. Wt: 350.326
InChI Key: HQBYCKJXEYFPPC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate, also known as MBOCA, is a chemical compound that has been widely studied for its potential applications in scientific research. MBOCA is a derivative of coumarin, a natural compound found in many plants that has been shown to have various biological activities. MBOCA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : The synthesis and structural characterization of benzofuran derivatives have been widely explored. For instance, the synthesis of novel heterocyclic compounds containing benzofuran units involves multi-step chemical reactions, including oxidative dimerization and subsequent derivatization, revealing their potential as building blocks for more complex molecules (Pieters et al., 1999). Similarly, the detailed spectroscopic characterization and computational study of 2-(5-methyl-1-benzofuran-3-yl) acetic acid highlight the importance of these derivatives in understanding molecular properties and reactivity (Hiremath et al., 2019).

Potential Therapeutic Applications

  • Anticancer Activity : Certain benzofuran derivatives have been evaluated for their anticancer activity. Research indicates that these compounds may inhibit tumor cell growth by interfering with tubulin polymerization, a mechanism that can halt mitotic cell division in cancer cells (Pieters et al., 1999). This finding suggests potential applications of benzofuran derivatives in developing new antitumor agents.

Antioxidant Properties

  • Radical Scavenging and Photoprotection : Benzofuran derivatives have demonstrated significant antioxidant properties, including radical scavenging potency. These compounds have been synthesized and tested for their ability to neutralize reactive oxygen species, indicating their potential as antioxidants in pharmaceutical formulations or as protective agents against oxidative stress (Then et al., 2017).

Material Science and Photophysical Properties

  • Electrochemical Applications and Material Synthesis : The electrochemical behavior of benzofuran compounds has been studied for the synthesis of novel materials, demonstrating the utility of these derivatives in material science and engineering. For instance, electrochemical studies have enabled the synthesis of new benzofuran derivatives with potential applications in corrosion inhibition and as fluorescent materials for optical applications (Moghaddam et al., 2006).

properties

IUPAC Name

methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-20(22)11-24-13-6-7-17-14(9-13)15(10-19(21)26-17)18-8-12-4-2-3-5-16(12)25-18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBYCKJXEYFPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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